molecular formula C17H14O4 B191125 5,7-Dimethoxyisoflavone CAS No. 26964-35-2

5,7-Dimethoxyisoflavone

Cat. No. B191125
CAS RN: 26964-35-2
M. Wt: 282.29 g/mol
InChI Key: CDSSYLTXYXEANW-UHFFFAOYSA-N
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Description

5,7-Dimethoxyisoflavone is a flavonoid that belongs to the group of flavus . It is found in plants and has been shown to inhibit the growth of Aspergillus parasiticus and Rhizoctonia solani . The empirical formula of 5,7-Dimethoxyisoflavone is C17H14O4 and it has a molecular weight of 282.29 .


Synthesis Analysis

The synthesis of 5,7-dihydroxy-3’,4’-dimethoxyisoflavone from eugenol as an isolated product of clove leaves oil has been done . Eugenol was firstly converted into 3,4-dimethoxybenzyl cyanide via several stages of reaction .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxyisoflavone consists of a C17H14O4 formula . The SMILES string representation is COc1cc (OC)c2C (=O)C (=COc2c1)c3ccccc3 .


Chemical Reactions Analysis

Flavonoids and isoflavonoids, such as 5,7-Dimethoxyisoflavone, are usually produced by plants adapting to changing ecological environments over a long period of time . They can be utilized as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions to obtain rare and highly active biofunctional derivatives .


Physical And Chemical Properties Analysis

5,7-Dimethoxyisoflavone is a solid compound . It has a molecular weight of 282.29 .

Scientific Research Applications

Anti-inflammatory Activity

5,7-Dimethoxyisoflavone (5,7-DMF) has demonstrated anti-inflammatory activity. In studies, it showed effects comparable to aspirin in rat paw edema models, interfered with leukocyte migration, and significantly inhibited prostaglandin biosynthesis (Panthong et al., 1989).

Antifungal Properties

This compound was isolated from peanuts as an inhibitor of Aspergillus flavus, indicating potential antifungal applications (Turner et al., 1975).

Pharmacokinetics and Tissue Distribution

Investigations into the pharmacokinetics and tissue distribution of 5,7-DMF in mice have been conducted. These studies are crucial for understanding how this compound might be used effectively in vivo (Bei & An, 2016).

Antidiabetic and Hypolipidemic Effects

5,7-DMF has shown promise in reducing blood sugar levels and improving lipid profiles in diabetic rat models, suggesting potential applications in treating diabetes (Xie, Zhang, & Su, 2019).

Interaction with Drug Metabolizing Enzymes

Research has indicated that 5,7-DMF can affect the metabolism of drugs by altering the activity of certain liver enzymes, which is important for understanding potential drug interactions (Ochiai et al., 2018).

Anticholinesterase Activity

This compound has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be relevant in the development of treatments for conditions like Alzheimer's disease (Sawasdee et al., 2009).

Anticancer Potential

5,7-DMF has been used as a starting material for creating derivatives with cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy (Yenjai et al., 2009).

Safety And Hazards

When handling 5,7-Dimethoxyisoflavone, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in tightly closed containers in a dry, cool and well-ventilated place .

Future Directions

Flavonoids and isoflavonoids, including 5,7-Dimethoxyisoflavone, have been relatively overlooked from fungi and actinomycetes . Increasing attention has been paid to bioactive substances derived from microorganism whole-cell biotransformation . This opens up new possibilities for the utilization of these compounds in various fields, including medicine and agriculture .

properties

IUPAC Name

5,7-dimethoxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSYLTXYXEANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425119
Record name 5,7-Dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,7-Dimethoxyisoflavone

CAS RN

26964-35-2
Record name 5,7-Dimethoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26964-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIMETHOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE98V0XL72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,7-Dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 - 123 °C
Record name 5,7-Dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
RB Turner, DL Lindsey, DD Davis, RD Bishop - Mycopathologia, 1975 - Springer
An inhibitor of Aspergillus flavus has been isolated from peanuts and identified as 5,7-dimethoxyisoflavone. Authentic 5,7-dimethoxyisoflavone, synthesized from benzyl-2-hydroxy-4,6 …
Number of citations: 46 link.springer.com
SY Shin, J Hyun, Y Lim, YH Lee - International immunopharmacology, 2011 - Elsevier
Tumor necrosis factor α (TNFα) is a major inflammatory cytokine that plays important roles in progression of tumorigenesis in the tumor microenvironment. CXC chemokine ligand 10 (…
Number of citations: 12 www.sciencedirect.com
SS Karmarkar, KH Shah, K Venkataraman - Proceedings of the Indian …, 1953 - Springer
In the course of exploratory experiments on the synthesis of muningin 6-hydroxy-5∶7-dimethoxyisoflavone (I) has been synthesized by the action of ethyl orthoformate, pyridine and …
Number of citations: 4 link.springer.com
FE King, TJ King, AJ Warwick - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… acid and of 4-ethoxy-3 : 5-dimethoxyphenol from the diethyl ether, with other confirmatory evidence, reveals the constitution of muningin to be 6 : 4'dihydroxy-5 : 7-dimethoxyisoflavone. …
Number of citations: 7 pubs.rsc.org
RN Iyer, KH Shah, K Venkataraman - … of the Indian Academy of Sciences …, 1951 - Springer
… 2:4:6-trihydroxyphenyl ketone (XII) On the other hand, benzyl 2-hydroxy-4:6-dimethoxyphenyl ketone (XIII) condensed readily with ethyl formate and sodium to 5: 7dimethoxyisoflavone (…
Number of citations: 22 link.springer.com
M Miyazawa, K Takahashi… - Journal of Chemical …, 2006 - Wiley Online Library
Biotransformation of the isoflavones, 6,7,4′‐trimethoxyisoflavone (1) and 5,7,4′‐trimethoxyisoflavone (2) by Aspergillus niger was investigated. Compound 1 was transformed to 4′‐…
Number of citations: 14 onlinelibrary.wiley.com
OV Singh, M Muthukrishnan, M Sunderavadivelu - 2005 - nopr.niscpr.res.in
Claisen condensation of substituted 2'-hydroxyacetophenones 1a-c with aromatic aldehydes affords respective substituted 2'-hydroxychalcones 2a-n which on base catalyzed …
Number of citations: 29 nopr.niscpr.res.in
SS Chibber, RP Sharma - Planta Medica, 1979 - thieme-connect.com
Derris vobustu (Leguminosae) grows in India on Eastern Himalayas and belongs to the sub-section Brachypterum of the genus Derris. It is used in horticulture and agriculture as an …
Number of citations: 14 www.thieme-connect.com
FE King, L Jurd - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
By starting from genistein, the isomeric 7: 4’-dihydroxy-5-methoxyiso-flavone has been synthesised for the first time. It is not identical with the natural product prunusetin (Chakravarti …
Number of citations: 12 pubs.rsc.org
SS Karmarkar, KH Shah, K Venkataraman - Proceedings of the Indian …, 1955 - Springer
… IN connection with attempts to synthesize muningin (6: 4'-dihydroxy-5: 7dimethoxyiso;lavone)1 we have reported2 the synthesis of 6-hydroxy-5:7dimethoxyisoflavone by the action of …
Number of citations: 8 link.springer.com

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